BenchChemオンラインストアへようこそ!

4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl-

Antiviral Cytomegalovirus Kinase inhibitor

4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl- (also known as AX-7396 or RGB-315389; CAS 824431-12-1) is a synthetic small-molecule belonging to the 4-anilinoquinazoline class. It has been characterized as a protein kinase inhibitor with anti-cytomegaloviral properties in vitro.

Molecular Formula C15H11Cl2N3
Molecular Weight 304.2 g/mol
CAS No. 824431-12-1
Cat. No. B1665863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl-
CAS824431-12-1
SynonymsAX-7396
Molecular FormulaC15H11Cl2N3
Molecular Weight304.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C15H11Cl2N3/c1-9-2-5-14-11(6-9)15(19-8-18-14)20-10-3-4-12(16)13(17)7-10/h2-8H,1H3,(H,18,19,20)
InChIKeyANWHPGDPFVPDRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl- (AX-7396) – A Quinazoline-Derived Kinase Inhibitor with Anti-Cytomegalovirus Activity for Preclinical Antiviral Research


4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl- (also known as AX-7396 or RGB-315389; CAS 824431-12-1) is a synthetic small-molecule belonging to the 4-anilinoquinazoline class. It has been characterized as a protein kinase inhibitor with anti-cytomegaloviral properties in vitro [1]. The compound is additionally described as a non‑β‑lactam β‑lactamase inhibitor, a functional profile not shared by the prototypical quinazoline kinase inhibitor gefitinib .

Why Generic Quinazoline Kinase Inhibitors Cannot Substitute for AX-7396 in CMV Antiviral Research


Within the 4-anilinoquinazoline chemotype, seemingly minor substituent changes profoundly alter kinase selectivity, antiviral spectrum, and in vivo tolerability. For instance, gefitinib – the closest clinical comparator – shares the quinazoline core but differs in its aniline substitution pattern, resulting in divergent viral kinase targeting (UL97 vs. EGFR family) and markedly different in vivo efficacy profiles against cytomegalovirus [1]. Direct experimental comparison demonstrates that in-class analogs such as Ax7376 and Ax7543 exhibit differential antiviral potency and cytotoxicity, underscoring that antiviral activity is not a class-wide property but is exquisitely sensitive to the specific substitution pattern [1].

Quantitative Head-to-Head Evidence for AX-7396 Differentiation Against Closest Comparators


In Vitro Anti-HCMV Potency: AX-7396 vs. Gefitinib vs. Ganciclovir

In a comparative HCMV GFP-based antiviral assay, AX-7396 demonstrated in vitro anti-HCMV activity with an IC50 in the low micromolar range (comparable to gefitinib), while the standard-of-care ganciclovir exhibited a distinct potency profile. Cytotoxicity was not observed at antiviral concentrations for AX-7396 [1]. Exact IC50 values are reported in the primary study; the quoted range indicates that AX-7396's anti-HCMV potency is equipment to gefitinib, a property not generalizable to all quinazoline analogs.

Antiviral Cytomegalovirus Kinase inhibitor

Cytotoxicity Selectivity Index: AX-7396 vs. Ax7376 and Ax7543

In parallel cytotoxicity assays, AX-7396 showed no significant cytotoxicity at concentrations achieving antiviral efficacy, whereas the closely related quinazoline analogs Ax7376 and Ax7543 exhibited measurable cytotoxic effects at or near their antiviral concentrations, resulting in a narrower selectivity index [1]. This differential cytotoxicity within the same chemical series highlights the importance of the specific 3,4-dichlorophenyl and 6-methyl substitution pattern.

Cytotoxicity Selectivity index Quinazoline

In Vivo Efficacy Divergence: AX-7396 vs. Gefitinib in Animal Models

Despite comparable in vitro anti-HCMV activity, AX-7396 failed to reproduce this efficacy in a mouse CMV model, whereas gefitinib demonstrated significant reduction of viral loads in blood and lung tissue and decreased mortality in a guinea pig CMV model [1]. This in vitro‑in vivo disconnect is a critical differentiator for experimental design: AX-7396 serves as an in vitro‑restricted probe, while gefitinib shows translational potential.

In vivo efficacy CMV mouse model Gefitinib comparison

Kinase Targeting Specificity: Viral UL97 vs. Host EGFR

Mechanistic studies revealed that AX-7396 exerts its antiviral effect primarily through inhibition of the viral protein kinase UL97 (and its murine ortholog M97), with minimal activity against the host EGFR kinase that is targeted by gefitinib [1]. This differential kinase targeting was confirmed using viral mutants with UL97/M97 genomic alterations that modulated drug sensitivity. Gefitinib, in contrast, is a potent EGFR inhibitor, which may introduce unwanted host kinase effects in CMV antiviral studies.

Kinase profiling UL97 EGFR Antiviral mechanism

Non‑β‑Lactam β‑Lactamase Inhibition: A Unique Secondary Pharmacology Not Found in Comparator Quinazolines

AX-7396 is characterized as a non‑β‑lactam β‑lactamase inhibitor, a property not reported for gefitinib, Ax7376, Ax7543, or other typical quinazoline kinase inhibitors . While detailed β‑lactamase inhibitory potency (IC50) data are not publicly available, this dual pharmacological activity is unusual for the quinazoline class and may offer utility in antibacterial‑antiviral combination studies.

β‑Lactamase inhibitor Non‑β‑lactam Dual pharmacology

Limitations of Available Differential Evidence and Guidance for Compound Selection

The current evidence base for AX-7396 is narrow: a single comparative antiviral study [1] and vendor annotations . No head-to-head kinase selectivity profiling (e.g., kinome-wide screening), ADME, pharmacokinetic, or in vivo tolerability data are publicly available. Consequently, researchers seeking a quinazoline tool compound with comprehensive selectivity and DMPK characterization should consider whether the unique viral kinase targeting and β‑lactamase activity of AX-7396 outweigh the absence of broader profiling data compared to well-characterized analogs like gefitinib.

Evidence gaps Procurement considerations Study design

High-Confidence Application Scenarios for AX-7396 Based on Verified Differential Evidence


In Vitro CMV Mechanistic Studies Requiring EGFR-Sparing Kinase Inhibition

When investigating CMV replication mechanisms in EGFR-dependent cell lines (e.g., certain cancer or epithelial models), AX-7396 serves as a preferred probe over gefitinib because its antiviral activity is mediated primarily through viral UL97 kinase inhibition, avoiding the confounding EGFR-inhibitory effects of gefitinib [1].

Antiviral Screening Cascades Requiring In Vitro-Restricted Positive Controls

AX-7396's demonstrated in vitro anti-CMV efficacy combined with its lack of in vivo activity in mouse models makes it suitable as a positive control for cell-based CMV assays where in vivo translational potential is not required or is deliberately excluded [1].

Quinazoline Structure-Activity Relationship (SAR) Studies on Antiviral Selectivity

As a member of a series (Ax7376, Ax7396, Ax7543) with divergent cytotoxicity and antiviral profiles, AX-7396 is a critical comparator for SAR campaigns exploring how 6-methyl and 3,4-dichlorophenyl substitution affects selectivity index and kinase targeting within the 4-aminoquinazoline class [1].

Dual-Function Tool Compound for Antiviral–Antibacterial Combination Research

The reported non‑β‑lactam β‑lactamase inhibitory activity of AX-7396, though not yet quantitatively characterized, may be exploited in exploratory studies at the interface of CMV and β‑lactam-resistant bacterial infections, a dual application not served by standard quinazoline kinase inhibitors .

Quote Request

Request a Quote for 4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.